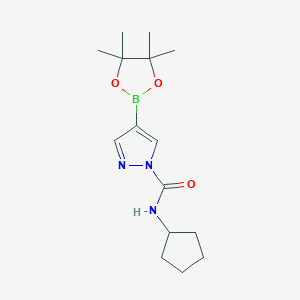
N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide is a boronic acid derivative with a pyrazole ring and a cyclopentyl group
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the appropriate pyrazole derivative.
The boronic acid moiety is introduced using a boronic acid ester, such as bis(pinacolato)diboron, under palladium-catalyzed cross-coupling conditions.
The cyclopentyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods:
Large-scale synthesis involves optimizing reaction conditions to achieve high yield and purity.
Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with aryl halides or triflates in the presence of a palladium catalyst.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Palladium catalysts (e.g., Pd(PPh3)4)
Solvents such as toluene or DMF
Bases like potassium carbonate or cesium fluoride
Major Products Formed:
Aryl-aryl coupled products from Suzuki-Miyaura reactions
Substituted pyrazoles from nucleophilic substitution reactions
Chemistry:
Used as an intermediate in the synthesis of complex organic molecules.
Employed in the development of new catalytic systems.
Biology:
Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Studied for its role in cellular signaling pathways.
Medicine:
Explored for its therapeutic potential in treating various diseases.
Potential use in drug discovery and development.
Industry:
Utilized in the production of advanced materials and polymers.
Applied in the development of new chemical processes and technologies.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine or cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can interact with various receptors and proteins, influencing cellular processes.
Comparison with Similar Compounds
N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
(R)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile
Uniqueness:
The presence of the pyrazole ring and the specific substitution pattern distinguishes this compound from others in its class.
Its unique structural features contribute to its distinct reactivity and biological activity.
Properties
IUPAC Name |
N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)11-9-17-19(10-11)13(20)18-12-7-5-6-8-12/h9-10,12H,5-8H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOGWTVDPDMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














